Scientific Field: Organic Chemistry
Application Summary: 3,5-Dichlorophenylmagnesium bromide is used in one of the key synthetic steps for the preparation of a non-alternant polycyclic hydrocarbon named indeno-benzophenalene.
Application Summary: 3,5-Dichlorophenylmagnesium bromide is used as a substrate in the synthesis of carboxylic esters by reacting with 2-methyl-4,6-pyrimidyl dicarbonates.
3,5-Dichlorophenylmagnesium bromide (C6H3BrCl2Mg) is an organometallic compound belonging to the class of Grignard reagents. It is typically encountered as a colorless to light yellow solution in a solvent like tetrahydrofuran (THF) []. Grignard reagents are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. 3,5-Dichlorophenylmagnesium bromide specifically introduces a 3,5-dichlorophenyl group (-C6H3BrCl2) into organic molecules [].
The key feature of 3,5-dichlorophenylmagnesium bromide is the presence of a magnesium (Mg) atom bonded to a 3,5-dichlorophenyl group (C6H3BrCl2) and a bromine (Br) atom. The Mg atom has a positive formal charge (+II) and forms a polar covalent bond with the relatively more electronegative Br atom. This polarity creates a partial negative charge on the carbon atom attached to Mg, making it nucleophilic (electron-donating). The two chlorine (Cl) atoms are positioned at the 3rd and 5th positions of the phenyl ring, deactivating the ring towards electrophilic aromatic substitution [].
3,5-Dichlorophenylmagnesium bromide is typically synthesized from the reaction of magnesium metal with 1,3-dichloro-5-bromobenzene (3,5-dichlorobromobenzene) in an inert atmosphere like nitrogen using a solvent like THF [].
Mg + C6H3BrCl2 -> C6H3BrCl2Mg (THF)
The primary application of 3,5-dichlorophenylmagnesium bromide is in the Grignard reaction. It reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, followed by protonation to yield an alcohol [].
For example, the reaction with formaldehyde (HCHO) produces 1,3-dichloro-5-phenylethanol:
C6H3BrCl2Mg (THF) + HCHO -> (C6H3BrCl2CH2)OH (THF) + Mg(OH)Br
As 3,5-dichlorophenylmagnesium bromide is usually encountered as a solution, specific data on melting and boiling points is not readily available. However, due to its ionic character and presence of THF, it is likely to be a low melting point solid with a high boiling point. It is highly soluble in organic solvents like THF, diethyl ether, and dichloromethane but reacts violently with water [].
3,5-Dichlorophenylmagnesium bromide does not have a biological function. Its mechanism of action lies in its ability to act as a nucleophile in organic synthesis.
3,5-Dichlorophenylmagnesium bromide is a hazardous compound due to several factors: